molecular formula C15H19N3O2 B2635538 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide CAS No. 2034288-21-4

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide

Cat. No. B2635538
CAS RN: 2034288-21-4
M. Wt: 273.336
InChI Key: ANWKUTUKBPWIJR-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

Furan compounds can be synthesized using a variety of methods. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts was used for these transformations . For instance, ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt .


Molecular Structure Analysis

Furan is a five-membered ring system with an oxygen atom. The oxygen atom and the adjacent carbon atoms contribute to the aromaticity of the ring. The furan ring can be substituted at various positions to create a wide range of compounds .


Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. In many studies, furan synthesis reaction mechanisms were also investigated and proposed .

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Properties : Compounds derived from chalcones, which include structures related to the specified chemical, have shown promising pharmacological activities. For instance, derivatives synthesized through reactions involving furan-2-yl and pyrazole showed significant antimicrobial and anticancer activities. Certain compounds demonstrated high cytotoxicity against the MCF-7 cell line, a type of breast cancer cell, indicating their potential for cancer treatment (Yasser H. Zaki, Marwa S. Al-Gendey, A. Abdelhamid, 2018).

  • Synthesis and Biological Evaluation : The synthesis of new series of pyrazole and imidazole derivatives, including compounds with furan-2-yl groups, has been explored. These compounds were screened for their antimicrobial activity, highlighting the ongoing research into novel compounds that can address drug-resistant microbial infections (A. Idhayadhulla, R. Kumar, Nasser Abdul, 2012).

  • Heterocyclic Compounds Synthesis : Research has also focused on synthesizing N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine. These studies are crucial for developing compounds with potential applications in pharmaceuticals and agrochemicals (F. El-Essawy, S. M. Rady, 2011).

Future Directions

The field of furan chemistry is continuously evolving with new methods for the synthesis of furan compounds being developed. These compounds have a wide range of applications in various fields, including the production of bio-based materials .

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-15(12-3-1-2-4-12)16-6-7-18-10-14(9-17-18)13-5-8-20-11-13/h5,8-12H,1-4,6-7H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWKUTUKBPWIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide

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